5-Cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

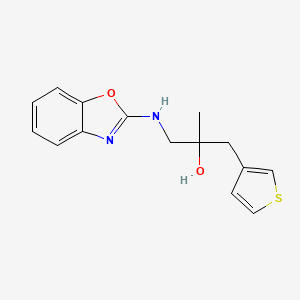

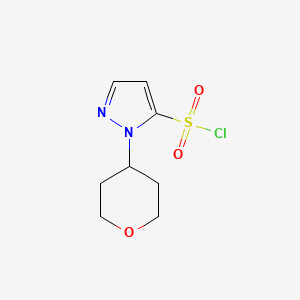

5-Cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylic acid is a chemical compound with the molecular weight of 257.29 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of oxazoles, including this compound, can be achieved through various methods. One such method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 positions . This process can be developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis

The IUPAC name for this compound is 5-cyclopentyl-3-phenylisoxazole-4-carboxylic acid . The InChI code is 1S/C15H15NO3/c17-15(18)12-13(10-6-2-1-3-7-10)16-19-14(12)11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,17,18) .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 257.29 .Scientific Research Applications

Synthesis and Chemical Transformations

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds : The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, through a ruthenium-catalyzed protocol, has been developed for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold, overcoming the Dimroth rearrangement. This method was employed to synthesize triazoles acting as HSP90 inhibitors, showcasing the versatility of cyclopentyl-phenyl-oxazole derivatives in medicinal chemistry (Ferrini et al., 2015).

Oxazole and Oxazoline Synthesis Catalyzed by Ruthenium and Copper Salts : A novel synthesis involving ruthenium(II) porphyrin-copper chloride catalyzed cyclization has been developed for the production of 2,5-disubstituted oxazoles and oxazolines. This method operates under mild conditions, utilizing benzene carboxylic acids and phenylethenes or phenylacetylenes, thus facilitating the construction of oxazole or oxazoline derivatives with potential in drug development and material science (Zhong et al., 2012).

Biomedical Applications

Synthesis of Heterocyclic Compounds with Antitumor Activity : Research into the conversion of accessible carboxylic acids into (1,2-azolyl)-3-carbonyl azides, followed by reaction with aryl(heteryl)amines, has led to the generation of carbamides exhibiting antitumor activity. This pathway demonstrates the potential of 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylic acid derivatives in cancer therapy, emphasizing the role of cyclopentyl-phenyl-oxazole derivatives in the development of novel antitumor agents (Potkin et al., 2014).

Acid Ceramidase Inhibitors for Sphingolipid Disorders : A novel class of substituted oxazol-2-one-3-carboxamides has been designed and synthesized as potent inhibitors of acid ceramidase (AC), a crucial enzyme in lysosomal ceramide metabolism. The optimized compound from this series showed promising pharmacokinetic profiles and target engagement in human neuroblastoma cells, highlighting the therapeutic potential of oxazole derivatives in treating sphingolipid-mediated disorders (Caputo et al., 2020).

Material Science and Swelling Properties

Modified Chitosan Biopolymers for Antimicrobial Applications : Heterocyclic compounds, including oxazolone derivatives, have been used to chemically modify chitosan biopolymers. These modifications improved the swelling properties and antimicrobial efficacy of chitosan against various bacterial and fungal strains. This research opens up avenues for the use of oxazole derivatives in the development of biopolymer-based antimicrobial agents (Azmy et al., 2019).

Safety and Hazards

Properties

IUPAC Name |

5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-15(18)12-13(10-6-2-1-3-7-10)16-19-14(12)11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOWUDFWQJTCEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C(=NO2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1985536-79-5 |

Source

|

| Record name | 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

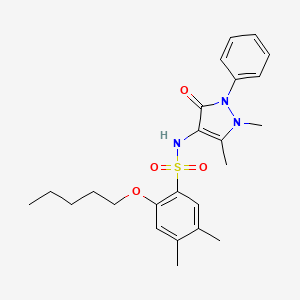

![8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2806981.png)

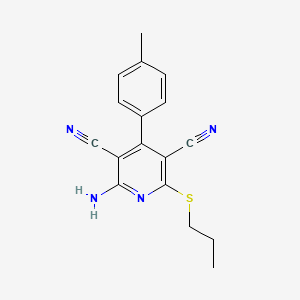

![7-[4-(4-Fluorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2806994.png)

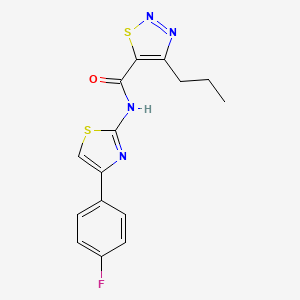

![2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2806997.png)